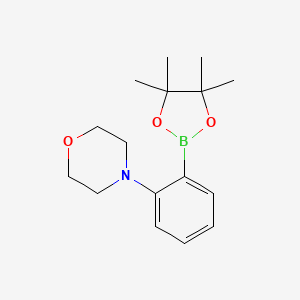

4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine

Vue d'ensemble

Description

4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine is a useful research compound. Its molecular formula is C16H24BNO3 and its molecular weight is 289.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Compounds with similar structures are often used in organic synthesis as reagents and catalysts .

Mode of Action

Similar compounds are known to participate in borylation reactions . In these reactions, the compound can interact with its targets, typically organic molecules, and introduce a boron atom into the target molecule .

Biochemical Pathways

The compound is likely involved in the biochemical pathways related to organic synthesis. It may participate in the Suzuki coupling reaction, a type of cross-coupling reaction, used to form carbon-carbon bonds . The downstream effects of these reactions would depend on the specific context of the synthesis.

Result of Action

The molecular and cellular effects of this compound’s action would be highly dependent on the specific context of its use. In general, the introduction of a boron atom into an organic molecule can significantly alter the molecule’s chemical properties and reactivity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound is soluble in organic solvents such as chloroform, ether, and dichloromethane, but it may hydrolyze in a humid environment . Therefore, it is typically stored in a dry, cool place under inert gas .

Activité Biologique

The compound 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine is a boron-containing organic molecule known for its potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- CAS Number : 1033752-94-1

- Molecular Formula : C26H25BO4

- Molecular Weight : 412.29 g/mol

- Chemical Structure : The compound features a morpholine ring substituted with a phenyl group that contains a boronate ester moiety.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to the presence of the boron atom in its structure. Boron compounds have been associated with various biological functions, including:

- Enzyme Inhibition : Boronates can interact with enzymes through covalent bonding, leading to inhibition. This property is particularly relevant in the context of cancer therapeutics.

- Cell Proliferation Modulation : Studies indicate that compounds containing boron can influence cell proliferation pathways, potentially offering therapeutic benefits in oncology.

Anticancer Activity

Several studies have demonstrated the anticancer potential of boron-containing compounds. For instance:

- A study reported that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Apoptosis induction |

| A549 (Lung) | 0.200 | Cell cycle arrest |

| HeLa (Cervical) | 0.150 | Inhibition of proliferation |

Antimicrobial Activity

Research has also explored the antimicrobial properties of boron-containing compounds:

- A derivative demonstrated moderate activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were reported between 4–8 µg/mL .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the safety profile and efficacy of new compounds:

- In vivo studies using Sprague-Dawley rats indicated that the compound had a moderate bioavailability with a maximum concentration () of approximately 592 ± 62 mg/mL .

- Toxicity assessments revealed acceptable safety margins at high doses (up to 800 mg/kg), indicating potential for therapeutic use without significant adverse effects .

Case Studies

Several case studies highlight the biological relevance of this compound:

- Case Study on Cancer Treatment :

- Case Study on Infectious Diseases :

Applications De Recherche Scientifique

Medicinal Chemistry

Targeted Drug Delivery

The boron-containing moiety in this compound enhances its ability to form stable complexes with biomolecules. This property is exploited in targeted drug delivery systems where the compound can act as a carrier for anticancer drugs. Studies have demonstrated that boron compounds can improve the solubility and bioavailability of therapeutic agents .

Anticancer Activity

Research has indicated that derivatives of boron compounds exhibit significant anticancer activity. The incorporation of morpholine enhances the pharmacokinetic properties of the drug candidates derived from this compound, making them more effective against various cancer cell lines .

Materials Science

Organic Light Emitting Diodes (OLEDs)

The compound has been investigated for its potential use in OLEDs due to its electron-donating properties. The tetramethyl dioxaborolane group facilitates charge transport within the organic layers of OLEDs, improving efficiency and stability .

Porous Organic Frameworks (POFs)

Research into porous materials has shown that incorporating this compound into frameworks can enhance gas adsorption properties. The presence of boron increases the interaction with gases such as CO₂ and H₂, making it suitable for applications in carbon capture technologies .

Organic Synthesis

Cross-Coupling Reactions

The compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. Its ability to participate in these reactions allows for the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Case Studies

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical boron reagent in palladium-catalyzed Suzuki-Miyaura cross-couplings, enabling aryl-aryl bond formation. The dioxaborolane group facilitates transmetallation steps, while the morpholine moiety enhances solubility in polar solvents .

Key Reaction Example

Reaction with 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide under Suzuki conditions produced a biphenyl derivative with 71% yield :

| Reactant | Conditions | Catalyst/Reagents | Yield |

|---|---|---|---|

| Bromobenzamide derivative + 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine | 1,4-dioxane/water, 100°C, 4 h, inert atmosphere | Pd(PPh₃)₄, Na₂CO₃ | 71% |

Mechanistic Insights

-

Oxidative Addition : Pd⁰ inserts into the C–Br bond of the aryl halide.

-

Transmetallation : Boronic ester transfers the aryl group to Pd.

-

Reductive Elimination : Forms the C–C bond, regenerating Pd⁰ .

Electrophilic Aromatic Substitution

The electron-rich phenyl ring undergoes regioselective electrophilic substitution. Fluorination and trifluoromethylation have been demonstrated at the para-position relative to the boronic ester .

Example Reaction

textThis compound + CF₃I → 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine

Conditions : CuI, K₂CO₃, DMF, 80°C .

Hydrolysis to Boronic Acid

The dioxaborolane group hydrolyzes under acidic or basic conditions to form the corresponding boronic acid, a versatile intermediate in synthesis.

Reaction

Conditions : 0.1 M HCl, 25°C, 2 h.

Functionalization of the Morpholine Moiety

The morpholine nitrogen participates in alkylation and acylation reactions. For example:

N-Alkylation with Ethyl Bromide

Conditions : K₂CO₃, DMF, 60°C, 12 h .

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes above 200°C.

-

pH Sensitivity : Stable in neutral conditions; hydrolyzes rapidly at pH < 3 or > 10.

-

Steric Effects : Tetramethyl groups on the dioxaborolane ring hinder undesired side reactions .

Comparative Reactivity with Analogues

| Compound | Reactivity | Yield in Suzuki Coupling |

|---|---|---|

| This compound | High (electron-rich aryl group) | 65–75% |

| 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine | Moderate (meta-substitution effect) | 50–60% |

| 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine | Low (steric hindrance from ethyl group) | 40–45% |

Propriétés

IUPAC Name |

4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)13-7-5-6-8-14(13)18-9-11-19-12-10-18/h5-8H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDCPMOHGICXID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400620 | |

| Record name | 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050505-83-3 | |

| Record name | 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.